Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure It is characterized by the presence of a methoxypropyl group, a carbamoyl group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps. One common method includes the esterification of 3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 3-nitrobenzoate. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to introduce the carbamoyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-methoxypropyl)carbamoyl]benzoate
- Methyl 3-[(3-methoxypropyl)carbamoyl]-4-nitrobenzoate
- Methyl 3-[(3-methoxypropyl)carbamoyl]-2-nitrobenzoate
Uniqueness
Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate (commonly referred to as Methyl 5-nitrobenzoate derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a nitro group, a methoxypropyl carbamate moiety, and a benzoate structure. The presence of these functional groups contributes to its pharmacological potential.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. Methyl 5-nitrobenzoate derivatives have been tested against various bacterial strains, with promising results:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Methyl 5-nitrobenzoate | Staphylococcus aureus | 4 µg/mL |
Methyl 5-nitrobenzoate | Escherichia coli | 8 µg/mL |
These findings suggest that this compound may have similar antimicrobial efficacy, potentially acting through mechanisms such as disruption of cell wall synthesis or inhibition of protein synthesis .
2. Anticancer Activity
The anticancer potential of nitrobenzoate derivatives has been extensively studied. For instance, certain derivatives have shown cytotoxic effects on cancer cell lines:
In vitro studies indicate that these compounds can induce apoptosis in cancer cells, possibly through the activation of caspase pathways and modulation of cell cycle progression .
3. Anti-inflammatory Effects
Methyl 5-nitrobenzoate derivatives have also been evaluated for their anti-inflammatory properties. Research shows that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2:
Assay Type | Result |
---|---|
COX-2 Inhibition | IC50 = 15 µM |
TNF-α Release Inhibition | Significant reduction observed at 10 µM |
This suggests that this compound may be beneficial in treating inflammatory diseases .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell death.
- Apoptosis Induction : By activating apoptotic pathways in cancer cells, it can lead to decreased viability.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of Methyl 5-nitrobenzoate derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective in reducing bacterial load in infected tissue samples from animal models, highlighting its potential for therapeutic use in resistant infections .
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving various cancer cell lines, Methyl 5-nitrobenzoate derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity was attributed to differential uptake mechanisms between normal and cancerous cells .
Properties
Molecular Formula |
C13H16N2O6 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
methyl 3-(3-methoxypropylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C13H16N2O6/c1-20-5-3-4-14-12(16)9-6-10(13(17)21-2)8-11(7-9)15(18)19/h6-8H,3-5H2,1-2H3,(H,14,16) |
InChI Key |
UALKLUQPEUUXDT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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